molecular formula C10H16N2S B3009795 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine CAS No. 1698908-47-2

4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine

Cat. No.: B3009795
CAS No.: 1698908-47-2
M. Wt: 196.31
InChI Key: KEOSPSSPJQDGQW-UHFFFAOYSA-N
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Description

4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The structure of this compound consists of a thiazole ring substituted with a cyclohexyl group at the 4-position and a methyl group at the 5-position

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative. For instance, some thiazole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists for various protein receptors .

Cellular Effects

The cellular effects of 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine are also not fully known. Thiazole derivatives have been shown to influence cell function in various ways. For example, some thiazole derivatives can affect cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Thiazole derivatives are known to have varying effects over time. Some may have immediate effects, while others may have delayed or long-term effects . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be beneficial.

Dosage Effects in Animal Models

Thiazole derivatives are known to have varying effects at different dosages . Some may exhibit threshold effects, while others may have toxic or adverse effects at high doses.

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters and binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Thiazole derivatives are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, the reaction between 4-cyclohexyl-2-bromoacetophenone and thiourea in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of thiazole derivatives with different functional groups.

Scientific Research Applications

4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

4-Cyclohexyl-5-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclohexyl group at the 4-position and the methyl group at the 5-position may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

4-cyclohexyl-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOSPSSPJQDGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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